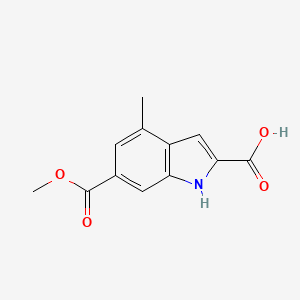![molecular formula C16H16BrNO B2873766 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol CAS No. 1232776-76-9](/img/structure/B2873766.png)
4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol typically involves the reaction of 2-methyl-1-indanone with bromine to form 4-bromo-2-methyl-1-indanone . This intermediate is then reacted with appropriate reagents to introduce the amino and phenol groups, resulting in the final compound . The specific reaction conditions, such as solvents and temperatures, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Scientific Research Applications
4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may bind to these targets and modulate their activity, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol can be compared with other similar compounds, such as:
4-bromo-2-methyl-1-indanone: This compound is an intermediate in the synthesis of this compound and shares some structural similarities.
Indole derivatives: These compounds also contain a heterocyclic ring system and exhibit various biological activities.
Phenol derivatives: Compounds with phenol groups can have similar chemical reactivity and applications in research.
Properties
IUPAC Name |
4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-9,18-19H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKAMTNPNSVSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2873683.png)
![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)
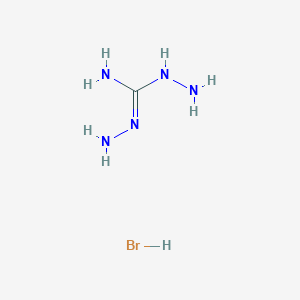
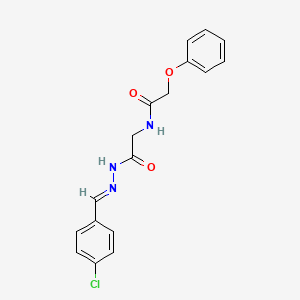
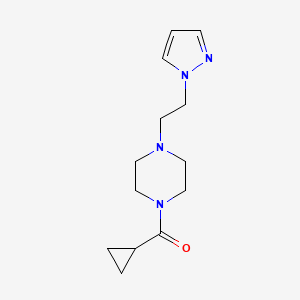
![1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2873694.png)
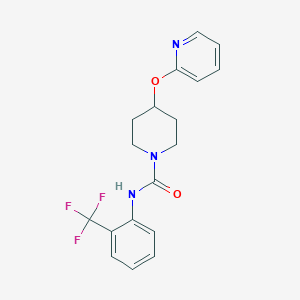
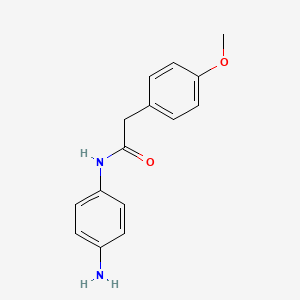
![2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B2873698.png)
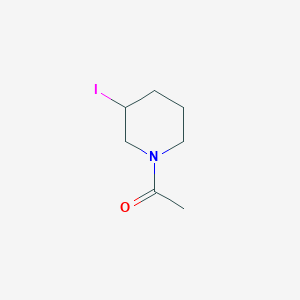
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-5-CHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2873700.png)
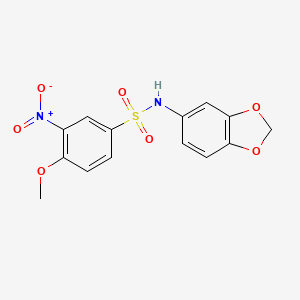
![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)
